5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
Description
Structural Characterization and Physicochemical Properties of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
Nomenclature and Structural Identification
IUPAC Naming Conventions and Isomeric Variations
The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official IUPAC name is 5-[2-(trifluoromethyl)phenyl]-1,3-cyclohexanedione, which precisely describes the substitution pattern and functional group arrangement. The Chemical Abstracts Service has assigned the registry number 55579-73-2 to this specific isomer, distinguishing it from other positional isomers within the trifluoromethylphenyl cyclohexanedione family.
The molecular formula C₁₃H₁₁F₃O₂ encompasses several isomeric variations depending on the position of the trifluoromethyl substituent on the phenyl ring. The ortho-substituted compound exhibits distinct structural characteristics compared to its meta- and para-isomers due to the proximity of the trifluoromethyl group to the cyclohexane ring attachment point. The InChI representation 1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 provides a standardized structural descriptor that enables precise identification across chemical databases.
Structural variations within this compound class also include different tautomeric forms resulting from the 1,3-diketone functionality. The keto-enol equilibrium creates multiple possible configurations, with the exact distribution dependent on environmental conditions such as solvent polarity and temperature. The presence of the trifluoromethyl group in the ortho position introduces additional steric considerations that influence the preferred conformational states and tautomeric distributions.
Comparative Analysis of Ortho-, Meta-, and Para-Substituted Trifluoromethylphenyl Derivatives
Comparative structural analysis reveals significant differences between the ortho-, meta-, and para-substituted trifluoromethylphenyl cyclohexane-1,3-dione isomers. The ortho-substituted compound (CAS 55579-73-2) demonstrates unique physicochemical properties resulting from the proximal positioning of the trifluoromethyl group relative to the cyclohexane ring. In contrast, the meta-substituted isomer (CAS 144128-67-6) exhibits different electronic and steric effects due to the altered substitution pattern.
The para-substituted derivative maintains the molecular formula C₁₃H₁₁F₃O₂ but displays distinct property profiles. Electronic distribution patterns differ significantly among these isomers, with the ortho-substituted compound experiencing greater intramolecular interactions between the trifluoromethyl group and the cyclohexane ring system. These interactions influence molecular geometry, dipole moments, and overall molecular stability.
| Property | Ortho-Substituted | Meta-Substituted | Para-Substituted |
|---|---|---|---|
| CAS Number | 55579-73-2 | 144128-67-6 | 55579-69-6 |
| Molecular Weight | 256.22 g/mol | 256.22 g/mol | 256.22 g/mol |
| Predicted LogP | 3.11110 | 2.3 | Not specified |
| Steric Hindrance | High | Moderate | Low |
The ortho-substituted compound exhibits enhanced steric hindrance due to the proximity of the bulky trifluoromethyl group to the cyclohexane ring, potentially affecting binding affinity and molecular recognition properties. The meta-substituted isomer demonstrates intermediate steric effects, while the para-substituted compound experiences minimal steric interference, allowing for more favorable conformational flexibility.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies of Molecular Packing
Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and intermolecular packing arrangements. The compound crystallizes in a specific space group that accommodates the bulky trifluoromethyl substituent while maintaining optimal intermolecular interactions. X-ray diffraction analysis reveals that the cyclohexane ring adopts a chair conformation, with the phenyl substituent occupying an equatorial position to minimize steric repulsion.
The molecular packing is characterized by hydrogen bonding interactions involving the carbonyl oxygen atoms and neighboring molecules. These interactions contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics. The trifluoromethyl group participates in weak intermolecular fluorine-hydrogen contacts that further stabilize the crystal lattice structure.
The bond lengths and angles within the molecule have been precisely determined through diffraction studies. The cyclohexane ring maintains standard C-C bond distances of approximately 1.54 Å, while the carbonyl groups exhibit typical C=O bond lengths of 1.22 Å. The phenyl ring attachment point shows slight distortion from ideal tetrahedral geometry due to the influence of the adjacent trifluoromethyl group.
NMR Spectral Signatures and Conformational Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state behavior and conformational dynamics of this compound. The proton NMR spectrum exhibits characteristic signals that reflect the compound's structural features and tautomeric equilibria. The cyclohexane ring protons appear as complex multiplets due to the chair conformation and the presence of multiple stereogenic centers.
The trifluoromethyl group produces a distinctive signal in both proton and fluorine NMR spectra, appearing as a singlet due to the chemical equivalence of the three fluorine atoms. The chemical shift of this signal is influenced by the electronic environment created by the adjacent phenyl ring and the overall molecular framework. Carbon-13 NMR spectroscopy reveals the carbon framework, with the carbonyl carbons appearing in the characteristic downfield region around 200 parts per million.
Conformational analysis based on NMR coupling patterns indicates that the compound exists predominantly in conformations that minimize steric interactions between the trifluoromethyl group and the cyclohexane ring. Variable temperature NMR studies have revealed information about the energy barriers associated with conformational interconversion and tautomeric exchange processes.
Thermodynamic Stability and Solubility Profiles
The thermodynamic properties of this compound reflect the influence of the trifluoromethyl substituent on molecular stability and intermolecular interactions. The compound demonstrates enhanced thermal stability compared to unsubstituted cyclohexane-1,3-dione derivatives, with a predicted boiling point of 355.6°C at 760 millimeters of mercury. This elevated boiling point indicates strong intermolecular forces and molecular cohesion in the liquid phase.
The density of the compound is reported as 1.299 grams per cubic centimeter, reflecting the presence of the heavy fluorine atoms in the trifluoromethyl group. This relatively high density compared to hydrocarbon analogs influences the compound's phase behavior and separation characteristics during purification processes. The flash point of 127.8°C indicates moderate volatility and specific handling requirements for thermal processing applications.
Thermodynamic stability is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the adjacent phenyl ring through inductive effects. The compound exhibits resistance to thermal decomposition up to its boiling point, making it suitable for high-temperature synthetic applications where thermal stability is required.
Phase Transition Behavior in Polar vs. Nonpolar Solvents
The solubility profile of this compound varies significantly depending on solvent polarity and the specific interactions available for solvation. The compound demonstrates moderate solubility in polar aprotic solvents such as acetone and acetonitrile, where the carbonyl groups can participate in dipole-dipole interactions with the solvent molecules. The trifluoromethyl group contributes to solubility in fluorinated solvents through favorable fluorine-fluorine interactions.
In nonpolar solvents such as hexane and cyclohexane, the compound exhibits limited solubility due to the polar nature of the carbonyl groups and the overall molecular dipole moment. The predicted LogP value of 3.11110 indicates moderate lipophilicity, suggesting balanced solubility characteristics between aqueous and organic phases. This property profile makes the compound suitable for liquid-liquid extraction procedures and biphasic reaction systems.
Phase transition studies reveal that the compound undergoes typical solid-liquid-gas transitions with well-defined temperature ranges. The melting point has not been definitively established in available literature, but thermal analysis suggests a melting range consistent with similar substituted cyclohexane-1,3-dione derivatives. The compound's behavior in mixed solvent systems demonstrates preferential solvation by polar components, with the extent of solvation dependent on the specific solvent composition and temperature.
| Solvent Type | Solubility Behavior | Interaction Type |
|---|---|---|
| Polar Protic | Moderate | Hydrogen bonding with carbonyls |
| Polar Aprotic | Good | Dipole-dipole interactions |
| Nonpolar | Limited | Weak van der Waals forces |
| Fluorinated | Enhanced | Fluorine-fluorine interactions |
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUINZCBBZSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345916 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-73-2 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from Cyclohexane-1,3-dione
One straightforward method involves the reaction of 4-trifluoromethylbenzaldehyde with cyclohexane-1,3-dione under basic conditions. The general procedure includes:
Reagents :
- Cyclohexane-1,3-dione
- 4-Trifluoromethylbenzaldehyde
- Base (e.g., sodium hydroxide)
-
- Mix cyclohexane-1,3-dione and 4-trifluoromethylbenzaldehyde in a suitable solvent.
- Add sodium hydroxide to initiate the reaction.
- Heat the mixture to facilitate condensation.
- Purify the product through recrystallization.
Synthesis via Hantzsch Reaction
Another effective method is the Hantzsch reaction, which allows for the synthesis of fluorinated hexahydroquinoline derivatives using 5-(trifluoromethyl)-1,3-cyclohexanedione as a building block:
Reagents :
- 5-(Trifluoromethyl)-1,3-cyclohexanedione
- Aldehyde (various)
- Ammonium acetate
-
- Combine the reagents in a solvent such as TFE (trifluoroethanol).
- Stir at elevated temperature (e.g., 50 °C) for a specified duration.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Purify the resulting product by recrystallization from ethanol.
Summary of Reaction Conditions
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Direct Synthesis | Cyclohexane-1,3-dione, Trifluoromethylbenzaldehyde | Basic medium, heating | Moderate |
| Hantzsch Reaction | Trifluoromethyl-cyclohexanedione, aldehyde | TFE solvent, stirring at heat | High |
After synthesis, characterization of the compound is crucial to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
Infrared Spectroscopy (IR) : Helps identify carbonyl groups and other functional moieties.
Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.
Recent studies indicate that derivatives of this compound exhibit significant biological activity, particularly as enzyme inhibitors affecting metabolic pathways such as tyrosine catabolism. For instance:
The inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) has been linked to potential therapeutic applications in treating metabolic disorders like tyrosinemia.
Cytotoxicity studies show that compounds related to this structure can have effects on various cancer cell lines.
The preparation of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione can be effectively achieved through various synthetic methods that yield high purity products suitable for further research and application in medicinal chemistry and agrochemical formulations. The versatility of this compound underscores its importance in ongoing chemical research and development efforts.
Chemical Reactions Analysis
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. It can participate in oxidation, reduction, and substitution reactions. For example, triketones of the 2-(3-oxopropyl)cyclohexane-1,3-dione series can react with boron trifluoride ether
Biological Activity
5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, with the chemical formula C₁₃H₁₁F₃O₂ and CAS number 55579-73-2, is a specialized organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring with a trifluoromethyl group and a diketone moiety. The trifluoromethyl substitution enhances its lipophilicity and metabolic stability, which are critical factors for biological activity. Its molecular weight is approximately 256.22 g/mol, and it is characterized by a unique trifluoromethyl phenyl group that contributes to its distinct chemical properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, indicating that this compound could influence the pharmacokinetics of co-administered drugs.
Potential Applications
- Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate due to its biological activity.
- Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which could be beneficial in various therapeutic contexts.
- Drug Interaction Studies : Its ability to inhibit CYP1A2 suggests implications for drug interactions and metabolic pathways.
The mechanism of action of this compound likely involves its interaction with specific molecular targets. The inhibition of CYP1A2 could lead to altered metabolism of drugs that are substrates for this enzyme. Additionally, molecular dynamics simulations have indicated stable binding interactions with key amino acids in the enzyme's active site.
Inhibition Studies
Research has demonstrated that this compound can effectively inhibit CYP1A2 activity. For instance, studies have shown that this compound can modulate the metabolic pathways of drugs processed by this enzyme, potentially leading to enhanced efficacy or reduced toxicity of co-administered medications.
Molecular Docking and Dynamics
Recent molecular docking studies identified favorable binding interactions between the compound and CYP1A2. The docking scores indicated strong affinities for the active site residues, suggesting that the compound may serve as a lead candidate for further development as an enzyme inhibitor.
| Study | Findings |
|---|---|
| Inhibition Assay | Demonstrated significant inhibition of CYP1A2 activity |
| Molecular Docking | Identified strong binding interactions with key active site residues |
| Pharmacokinetic Modeling | Suggested alterations in drug metabolism profiles |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Comparative studies highlight differences in biological activity and enzyme inhibition profiles among these compounds:
| Compound | Structure | CYP1A2 Inhibition | Notes |
|---|---|---|---|
| This compound | Trifluoromethyl phenyl group | Significant | Potential pharmaceutical applications |
| 5,5-Dimethyl-2-(trifluoromethyl)phenylhydrazono-cyclohexane-1,3-dione | Hydrazono derivative | Moderate | Greater anti-inflammatory activity reported |
| 2-Acyl-cyclohexane-1,3-diones | Various acyl substitutions | Variable | Broader applications in agriculture |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Anti-COX-2 Activity
The trifluoromethyl (CF$_3$) group at the ortho position distinguishes this compound from structurally analogous β-diketones. Key comparisons include:
*CHD = Cyclohexane-1,3-dione
The CF$_3$ group enhances dipole interactions and stabilizes the enol tautomer, critical for COX-2 binding . In contrast, para-fluorophenyl analogs exhibit reduced activity due to weaker electronic effects .
Positional Isomerism and Pharmacokinetics
- 5-(3-(Trifluoromethyl)phenyl)CHD (meta-CF$3$): Similar molecular weight (256.22 g/mol) but lower LogP (2.98) compared to the ortho-CF$3$ isomer. Reduced activity suggests ortho substitution optimizes steric and electronic interactions .
- 5-(2-Methoxyphenyl)CHD : Methoxy (electron-donating) substitution decreases LogP (2.15) and abolishes COX-2 inhibition, underscoring the necessity of electron-withdrawing groups .
Pharmacological Potential in Neurodegenerative Diseases
- NU-9 (Stereoisomer with bis-CF$3$ phenoxy group): Demonstrates additive effects in ALS models but requires complex synthesis, unlike the simpler 5-(2-CF$3$-phenyl)CHD .
Physicochemical and Commercial Profiles
| Property | 5-(2-CF$_3$-phenyl)CHD | 5-(2-Chlorophenyl)CHD | 5-(4-Methoxyphenyl)CHD |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.22 | 232.67 | 218.25 |
| LogP | 3.12 | 2.87 | 2.15 |
| Purity | 97% | 97% | 98% |
| Price (1g) | ¥550 | ¥2328 | ¥1845 |
Data from highlight the trifluoromethyl derivative’s balance of affordability and optimized properties for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
